Product packaging for 6-Ethyl-9-oxaergoline(Cat. No.:CAS No. 81244-91-9)

6-Ethyl-9-oxaergoline

Cat. No.: B1211667
CAS No.: 81244-91-9
M. Wt: 242.32 g/mol
InChI Key: ILMWHLYQRWFIJV-AFYYWNPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Ethyl-9-oxaergoline (EOE) is a novel ergoline compound characterized as a potent dopamine (DA) agonist within the central nervous system . In comparative studies, its (-)-enantiomer demonstrated greater potency than apomorphine across a range of pre-clinical pharmacological tests, including the displacement of ligands from DA receptors, the reduction of DA synthesis, the induction of turning behavior in 6-OHDA-lesioned rats, and the slowing of DA cell firing rates . A key research advantage of (-)-EOE is its oral efficacy and significantly longer duration of action compared to apomorphine, making it a valuable tool for sustained investigative applications . This profile establishes this compound as a critical compound for foundational neuroscience research, particularly in studies focused on dopaminergic pathways, receptor mechanisms, and potential therapeutic applications. This product is labeled "For Research Use Only" (RUO) and is part of a category of products exclusively tailored for laboratory research . RUO products, including this one, are essential tools for scientific investigation and are not intended for diagnostic, therapeutic, or any other clinical or human use. They are not medical devices and are not for personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O B1211667 6-Ethyl-9-oxaergoline CAS No. 81244-91-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81244-91-9

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

(7R)-6-ethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene

InChI

InChI=1S/C15H18N2O/c1-2-17-6-7-18-15-11-4-3-5-12-14(11)10(9-16-12)8-13(15)17/h3-5,9,13,15-16H,2,6-8H2,1H3/t13-,15?/m1/s1

InChI Key

ILMWHLYQRWFIJV-AFYYWNPRSA-N

SMILES

CCN1CCOC2C1CC3=CNC4=CC=CC2=C34

Isomeric SMILES

CCN1CCOC2[C@H]1CC3=CNC4=CC=CC2=C34

Canonical SMILES

CCN1CCOC2C1CC3=CNC4=CC=CC2=C34

Synonyms

6-EOE
6-ethyl-9-oxaergoline
6-ethyl-9-oxaergoline, (+-)-isomer
6-ethyl-9-oxaergoline, (5alpha,10beta)-isome

Origin of Product

United States

Chemical Synthesis and Derivatization of 6 Ethyl 9 Oxaergoline

Established Synthetic Pathways for 9-Oxaergoline Scaffold Construction

The construction of the 9-oxaergoline scaffold is a complex undertaking that requires precise control over stereochemistry and the strategic formation of its fused ring system. While the synthesis of the parent ergoline (B1233604) structure is well-documented, the introduction of an oxygen atom at the 9-position necessitates a tailored synthetic approach. Research in this area has led to the development of specific pathways that address this unique structural feature.

Key Precursors and Reaction Methodologies

The synthesis of the 9-oxaergoline scaffold typically begins with precursors that can be elaborated into the tetracyclic system. A key starting material in the synthesis of related ergoline structures is the tricyclic ketone (18), which serves as a versatile intermediate for the construction of the D-ring. The total synthesis of racemic methyl dihydrolysergate I (23), which possesses a trans C,D ring fusion, has been achieved from this ketone, highlighting its importance in ergoline chemistry researchgate.net.

Methodologies for constructing the ergoline core often involve multi-step sequences that include key bond-forming reactions. For instance, novel strategies for preparing the ergoline tetracyclic core have focused on bridging the B- and D-ring systems in the later stages of the synthesis google.com. These approaches may utilize intramolecular α-arylation, borrowing hydrogen alkylation, and rhodium-catalyzed C-H insertion to form the crucial C-ring google.com. While these methods have been applied to the synthesis of lysergic acid diethylamide (LSD) and its analogues, the adaptation of such strategies for the 9-oxaergoline system would require careful consideration of the influence of the oxygen atom on the reactivity of the intermediates.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The biological activity of ergoline derivatives is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods and efficient enantiomeric resolution techniques is of paramount importance. The ergoline skeleton contains chiral centers, and controlling their configuration is a key challenge in the synthesis of these molecules nih.gov.

Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds, avoiding the need to separate a racemic mixture nih.gov. In the context of ergoline synthesis, an asymmetric approach to the tricyclic core has been developed utilizing a tandem Friedel-Crafts alkylation/Michael addition sequence. This reaction, catalyzed by a Zn(II)-bisoxazoline ligand complex, allows for the installation of three contiguous chiral centers with high levels of enantioselectivity mdpi.com.

When a stereoselective synthesis is not employed, the resolution of a racemic mixture is necessary to isolate the desired enantiomer. Classical resolution by the crystallization of diastereomeric salts is a widely used technique nih.gov. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility researchgate.net. Common resolving agents include chiral acids like (+)-tartaric acid and (-)-mandelic acid for the resolution of racemic bases researchgate.net.

Another important technique is chiral chromatography, which utilizes a chiral stationary phase (CSP) to separate enantiomers. Ergot alkaloid derivatives themselves have been used to create chiral stationary phases for the enantioseparation of amino acid derivatives.

Design and Synthesis of 6-Ethyl-9-oxaergoline Analogues and Derivatives

The 6-ethyl substituent and the 9-oxaergoline core are key determinants of the pharmacological profile of this compound. The design and synthesis of analogues and derivatives aim to explore the structure-activity relationships (SAR) and potentially fine-tune the biological activity of the parent compound.

Rational Design Strategies for Structural Modification

Rational drug design involves the targeted modification of a lead compound based on an understanding of its interaction with its biological target. For ergoline derivatives, this approach has been used to develop compounds with improved receptor affinity and selectivity. By making systematic structural changes to the ergoline skeleton, it is possible to modulate the pharmacological properties of the resulting molecules.

The introduction of bulky substituents can influence the selectivity of ergoline derivatives for specific serotonin (B10506) receptor subtypes. For example, the placement of a tert-butyl group on the ergoline skeleton has been shown to confer significant 5-HT1A or 5-HT2 affinity and selectivity. This principle of using steric hindrance to guide receptor interaction can be applied to the rational design of this compound analogues. Modifications could include altering the size and nature of the substituent at the 6-position or introducing substituents at other positions on the tetracyclic ring system.

A function-oriented synthesis approach has also been employed for ergoline analogues, where the complex scaffold is broken down into smaller, more synthetically accessible subunits to probe the pharmacophore.

Synthetic Methodologies for Novel Derivatives

The synthesis of novel derivatives of this compound would leverage established methodologies for the modification of the ergoline scaffold. The nitrogen at the 6-position is a common site for derivatization. The synthesis of various 6-alkyl-8-ergolenes has been described, demonstrating the feasibility of introducing different alkyl groups at this position researchgate.net. A German patent describes a process for preparing D-2-chloro-6-ethyl-8-carboxamidomethyl-ergoline, which involves the alkylation of the corresponding secondary amine. This suggests that the ethyl group at the 6-position can be introduced via standard alkylation procedures on a 6-unsubstituted or 6-demethylated precursor.

Furthermore, the synthesis of derivatives of nor-LSD (which lacks the methyl group at the 6-position) with various substituents at this position, including ethyl, propyl, and allyl groups, has been reported. These syntheses provide a clear precedent for the modification of the 6-position of the ergoline ring system.

The synthesis of a related tricyclic system, 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid, involved the N(1)-ethylation of a precursor quinolone derivative, further illustrating the accessibility of the 6-position for alkylation.

Preclinical Pharmacological Characterization of 6 Ethyl 9 Oxaergoline

Receptor Binding Affinity and Selectivity Profiling

6-Ethyl-9-oxaergoline (EOE) and its stereoisomers interact with several key neurotransmitter receptor systems. The pharmacological activity is markedly stereoselective, with the (-)-enantiomer generally demonstrating greater potency. nih.gov

This compound is characterized as a potent dopamine (B1211576) (DA) agonist. nih.govannualreviews.org Studies have demonstrated that the compound and its enantiomers interact with dopamine receptors in the central nervous system. nih.gov Receptor binding assays using rat striatal membranes show that EOE competes for sites labeled by the D2/D3 antagonist ³H-spiperone and the non-selective agonist ³H-apomorphine. nih.govresearchgate.net

The (-)-enantiomer of EOE is consistently more potent than the (+)-enantiomer and the racemic mixture in tests measuring dopamine agonist activity. nih.gov The (-)-trans isomer, which shares the same absolute configuration as naturally occurring ergolines, possesses potent dopamine agonist properties, while the (+)-enantiomer has significantly reduced activity. annualreviews.orgresearchgate.net Although identified as a potent agonist, detailed binding affinities (Kᵢ values) specifically differentiating its interaction with D1, D2, and D3 receptor subtypes are not extensively detailed in the available literature. However, its classification alongside other D2-preferring agonists like pergolide (B1684310) and lisuride (B125695) suggests a significant role for D2 family receptors in its mechanism of action. acs.org

Table 1: Summary of Dopamine Receptor Interactions for this compound

Compound/Enantiomer Receptor Interaction Method Finding
(-)-6-Ethyl-9-oxaergoline Dopamine Agonist Radioligand Binding ([³H]apomorphine, [³H]spiperone) High affinity and potent agonist activity. nih.govresearchgate.net

The interactions of this compound with adrenergic receptors are notably stereospecific, particularly at the α2-adrenoceptor subtype. nih.gov The (-)-enantiomer of EOE acts as an α2-adrenergic agonist. nih.gov In contrast, the (+)-enantiomer behaves as an α2-adrenergic antagonist, capable of competitively blocking the effects of both (-)-EOE and other α2-agonists like clonidine (B47849). nih.gov This presents a rare case of enantiomers possessing opposing pharmacological activities at the same receptor. nih.gov Information regarding the binding affinity and functional activity of EOE at α1-adrenergic receptor subtypes is not specified in the reviewed scientific literature.

Table 2: Adrenergic Receptor Activity of this compound Enantiomers

Enantiomer Receptor Subtype Pharmacological Activity
(-)-6-Ethyl-9-oxaergoline α2-Adrenoceptor Agonist. nih.gov

This compound also demonstrates affinity for serotonin (B10506) receptors. researchgate.net Research indicates that the (-)-isomer has a greater binding affinity than the (+)-isomer for both serotonin-1 (5-HT1) and serotonin-2 (5-HT2) receptor subtypes. researchgate.net Specific quantitative binding data, such as Kᵢ values, for these interactions are not available in the provided sources.

A comprehensive screening of this compound's binding affinity across other major neurotransmitter receptor families, such as muscarinic, histaminergic, or opioid receptors, is not detailed in the available research.

In Vitro Pharmacological Assays

Functional assays in isolated tissues have been employed to characterize the pharmacological effects of this compound at a physiological level.

The rat vas deferens, a classical preparation for studying presynaptic α2-adrenoceptor function, has been used to evaluate the activity of EOE enantiomers. nih.govresearchgate.net In studies using field-stimulated rat vas deferens, the (-)-enantiomer of EOE inhibits electrically induced contractions. nih.govresearchgate.net This inhibitory effect is characteristic of α2-adrenoceptor agonism and was observed to have a potency approximately half that of clonidine. nih.gov

Conversely, the (+)-enantiomer of EOE does not inhibit contractions but instead acts as a competitive antagonist. nih.gov It effectively counteracts the inhibitory responses produced by both (-)-EOE and clonidine, with a potency noted to be about one-fifth that of the established α2-antagonist yohimbine (B192690). nih.gov

Table 3: Functional Activity of this compound in Rat Vas Deferens

Enantiomer Preparation Effect Relative Potency
(-)-6-Ethyl-9-oxaergoline Field-stimulated rat vas deferens Inhibition of contractions (Agonist) ~1/2 that of clonidine. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
(-)-6-Ethyl-9-oxaergoline
(+)-6-Ethyl-9-oxaergoline
Apomorphine (B128758)
Bromocriptine (B1667881)
Clonidine
Dopamine
Lergotrile (B1674762)
Lisuride
Pergolide
Serotonin
Spiperone

Cell-Based Assays for Receptor Activation and Signal Transduction

The ergoline (B1233604) derivative, this compound (EOE), has been a subject of research to understand its interaction with dopamine receptors. nih.govontosight.ai Cell-based assays are crucial in determining how this compound activates these receptors and the subsequent signaling pathways. These assays allow for a detailed examination of the compound's pharmacological profile at a cellular level.

G protein-coupled receptors (GPCRs), which include dopamine receptors, are significant targets for drug discovery due to their role in various physiological processes. nih.gov Functional assays in living cells are employed to measure GPCR activation and the downstream signaling cascade, from the receptor to transcriptional changes, involving transducers, effectors, and second messengers. nih.gov

In studies involving this compound, its interaction with dopamine receptors has been assessed through radioligand binding assays. nih.govresearchgate.net These tests measure the ability of the compound to displace radiolabeled ligands, such as ³H-apomorphine or ³H-spiroperidol, from dopamine receptors in rat striatal membranes. nih.gov Such assays help to quantify the affinity of this compound and its enantiomers for these receptors. nih.govacs.org

The activation of dopamine receptors by this compound initiates a cascade of intracellular events. For instance, its agonist activity at D2 receptors can lead to the inhibition of adenylyl cyclase, which in turn reduces the production of the second messenger cyclic AMP (cAMP). This mechanism is a common signaling pathway for D2-like dopamine agonists. While specific signal transduction studies for this compound are not extensively detailed in the provided search results, the characterization of related dopamine agonists suggests that their effects are mediated through these well-established pathways.

In Vivo Animal Model Studies

The in vivo effects of this compound have been investigated in various animal models to characterize its dopamine agonist activity within the central nervous system. nih.gov

Behavioral Pharmacology Models (e.g., Stereotypy, Locomotor Activity, Turning Behavior in Lesioned Animals)

To assess the central dopamine agonist properties of this compound, researchers have utilized several behavioral pharmacology models in rats and mice. nih.gov

Stereotypy: In rats, the induction of stereotyped behaviors is a classic test for dopamine agonist activity. This compound has been evaluated for its ability to produce these repetitive, patterned movements. nih.gov

Locomotor Activity: The effect of this compound on locomotor activity has been studied in mice. nih.gov While some dopamine agonists like lergotrile and bromocriptine have been shown to cause a dose-related decrease in locomotor activity followed by a rebound increase, the specific effects of this compound on mouse locomotor activity have been a focus of investigation. nih.govresearchgate.net

Turning Behavior in Lesioned Animals: A key model for assessing the in vivo potency of dopamine agonists is the induction of turning behavior in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra. nih.govresearchgate.net This lesion creates a supersensitivity of dopamine receptors on the denervated side of the brain. Administration of a dopamine agonist leads to a rotational behavior contralateral to the lesion. This compound has been tested in this model to determine its effectiveness as a dopamine agonist. nih.gov

Neurochemical Assessments (e.g., Neurotransmitter Synthesis and Release Modulation)

The influence of this compound on dopamine neurochemistry has been a key area of preclinical investigation. nih.gov

One significant method used to assess the effects of this compound on dopamine synthesis is the gamma-butyrolactone (B3396035) (GBL) procedure in rats. nih.govresearchgate.net GBL is a drug that inhibits the firing of dopamine neurons, leading to an increase in dopamine synthesis. Dopamine agonists, by stimulating presynaptic autoreceptors, can counteract this GBL-induced increase in dopamine synthesis. The ability of this compound to inhibit the GBL-induced accumulation of dopa in the striatum serves as a measure of its dopamine agonist activity at the neurochemical level. nih.govresearchgate.net

Furthermore, the modulation of neurotransmitter release by this compound has been inferred from its agonist activity at presynaptic dopamine autoreceptors. nih.gov Activation of these receptors typically leads to a decrease in the synthesis and release of dopamine, a feedback mechanism that regulates synaptic dopamine levels.

Electrophysiological Investigations of Neuronal Activity

The effects of this compound on the electrical activity of neurons have been examined to further understand its mechanism of action as a dopamine agonist. nih.gov

Electrophysiological studies have focused on the firing rates of dopamine cells. nih.gov In rats, the administration of this compound has been shown to slow the firing rates of these neurons. nih.gov This effect is a characteristic feature of dopamine agonists, which act on inhibitory autoreceptors located on the soma and dendrites of dopamine neurons.

While detailed electrophysiological data for this compound is not extensively available in the provided results, the general findings align with the established actions of other dopamine agonists. For instance, acute administration of some dopamine D2 receptor antagonists has been shown to selectively increase the number of spontaneously active A10 dopamine neurons (in the ventral tegmental area) compared to A9 neurons (in the substantia nigra), while chronic administration leads to a decrease. nih.gov The specific effects of this compound on different dopamine neuron populations would provide further insight into its potential therapeutic profile.

Enantioselective Pharmacological Activity in Preclinical Models

The pharmacological activity of this compound has been shown to be highly dependent on its stereochemistry, with its enantiomers exhibiting significant differences in their effects in preclinical models. nih.govannualreviews.org

The (-)-enantiomer of this compound has consistently demonstrated greater potency as a dopamine agonist compared to the (+)-enantiomer and the racemic mixture in a variety of tests. nih.govannualreviews.org This enantioselectivity is observed across several behavioral and biochemical assays.

In behavioral models, the (-)-enantiomer was found to be more potent in inducing turning in rats with 6-OHDA lesions and in its effects on locomotor activity in mice. nih.gov Biochemically, the (-)-enantiomer showed a higher affinity in displacing radioligands from dopamine receptors and was more potent in inhibiting dopamine synthesis in the GBL model. nih.gov In fact, with the exception of inducing stereotypy and displacing ³H-apomorphine, the (-)-enantiomer of this compound was found to be equipotent or even more potent than the well-known dopamine agonist apomorphine in most tests. nih.gov In contrast, the (+)-enantiomer displayed markedly reduced activity. annualreviews.org

This pronounced enantioselectivity underscores the specific steric requirements for interaction with dopamine receptors, where the absolute configuration of the molecule plays a critical role in its pharmacological activity. annualreviews.org

Mechanistic Investigations into 6 Ethyl 9 Oxaergoline S Biological Actions

Molecular Mechanisms of Receptor Activation and Deactivation

6-Ethyl-9-oxaergoline's pharmacological profile is defined by its interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. researchgate.net The (-)-enantiomer of EOE has been shown to be the more pharmacologically active form. annualreviews.orgresearchgate.net

Research indicates that (-)-6-Ethyl-9-oxaergoline acts as a potent agonist at dopamine receptors. annualreviews.org This activity is stereoselective, with the (-)-enantiomer displaying significantly higher potency than the (+)-enantiomer in various assays designed to measure dopamine agonist activity. nih.gov The activation of these receptors is a critical first step in the cascade of events that lead to the compound's observed physiological effects.

In addition to its primary action at dopamine receptors, EOE also interacts with other receptor systems. The (-)-isomer has demonstrated a higher binding affinity for both serotonin-1 and serotonin-2 receptors compared to the (+)-isomer. researchgate.net Furthermore, the enantiomers of EOE exhibit opposing activities at α2-adrenoceptors. The (-)-enantiomer acts as an agonist, while the (+)-enantiomer functions as a competitive antagonist at these receptors. researchgate.net This complex receptor interaction profile highlights the multifaceted nature of EOE's molecular mechanism of action.

The deactivation of the receptor signal is presumed to follow standard pharmacological principles, involving dissociation of the ligand from the receptor and subsequent receptor desensitization and internalization processes, although specific studies on the deactivation kinetics of EOE are not extensively detailed in the provided information.

Table 1: Receptor Binding and Functional Activity of this compound Enantiomers

EnantiomerTarget ReceptorActivityRelative Potency
(-)-6-Ethyl-9-oxaergolineDopamine D2/D3 ReceptorsAgonistMore potent than (+)-enantiomer and racemate nih.gov
Serotonin-1 (5-HT1) ReceptorsHigher affinity than (+)-isomer researchgate.netNot specified
Serotonin-2 (5-HT2) ReceptorsHigher affinity than (+)-isomer researchgate.netNot specified
α2-AdrenoceptorsAgonistPotency 1/2 to 1/5 that of clonidine (B47849) researchgate.net
(+)-6-Ethyl-9-oxaergolineDopamine D2/D3 ReceptorsGreatly diminished activity annualreviews.orgLess potent than (-)-enantiomer nih.gov
α2-AdrenoceptorsCompetitive AntagonistPotency 1/5 that of yohimbine (B192690) researchgate.net

Post-Receptor Signal Transduction Pathways

Upon activation of dopamine receptors by this compound, a series of intracellular signaling events are initiated. Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

The binding of an agonist like EOE to these receptors leads to a conformational change in the receptor, which in turn activates the associated G protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. The activated Gαi/o subunit then dissociates from the βγ-subunits.

Both the Gαi/o and βγ subunits can modulate the activity of various downstream effector proteins. A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

In addition to the inhibition of adenylyl cyclase, the Gβγ subunits can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. They can also influence calcium channels, further contributing to the modulation of cellular activity.

A functional study using transfected cell lines expressing human D2 or D3 receptors measured mitogenesis, as indicated by [3H]thymidine incorporation, as a downstream signaling outcome. researchgate.net This suggests that the signal transduction pathways activated by EOE can ultimately influence gene expression and cell proliferation, at least in these experimental systems.

Modulation of Neurotransmitter Systems Beyond Primary Targets

The biological actions of this compound extend beyond its direct effects on dopamine receptors, influencing the broader network of neurotransmitter systems.

As a potent dopamine agonist, EOE can significantly impact dopaminergic neurotransmission. annualreviews.orgnih.gov By stimulating presynaptic dopamine autoreceptors (which are typically of the D2 or D3 subtype), it can inhibit the synthesis and release of dopamine from dopaminergic neurons. dntb.gov.ua This feedback mechanism is a key aspect of its modulatory role. Conversely, its action on postsynaptic dopamine receptors mediates the direct effects on target neurons.

The interaction of EOE with serotonin (B10506) receptors also suggests a modulation of the serotonergic system. researchgate.net The higher affinity of the (-)-enantiomer for both 5-HT1 and 5-HT2 receptors indicates a potential to influence serotonergic signaling, although the precise functional consequences of these interactions (i.e., agonist or antagonist activity) are not fully elucidated in the provided search results.

Furthermore, the opposing effects of the EOE enantiomers on α2-adrenoceptors point to a complex modulation of the noradrenergic system. researchgate.net The agonist activity of the (-)-enantiomer at these receptors would be expected to inhibit the release of norepinephrine, while the antagonist activity of the (+)-enantiomer would block this effect. This dual action could lead to nuanced and context-dependent effects on noradrenergic neurotransmission.

Preclinical Research Applications and Potential Therapeutic Frameworks

Conceptual Applications in Neurological Disorder Research (e.g., Parkinson's Disease Models, Schizophrenia Research)

6-Ethyl-9-oxaergoline has been primarily investigated for its potent dopamine (B1211576) (DA) agonist activity within the central nervous system, making it a relevant compound for research models of neurological disorders where the dopaminergic system is implicated, such as Parkinson's disease and schizophrenia. nih.gov

In preclinical studies, EOE and its enantiomers were systematically compared with the benchmark dopamine agonist apomorphine (B128758). nih.gov Research in rat models of Parkinson's disease, specifically those with lesions induced by the neurotoxin 6-hydroxydopamine (6-OHDA), demonstrated the compound's functional efficacy. The (-)-enantiomer of EOE was particularly effective in inducing turning behavior in these models, a standard measure of dopamine receptor stimulation in a dopamine-depleted state. nih.gov

The compound's activity was assessed across a battery of tests designed to measure central dopaminergic effects. These included its ability to interact with dopamine D2-like receptors, its impact on dopamine synthesis, and its influence on the firing rates of dopamine cells. nih.gov The (-)-enantiomer of EOE was found to be equipotent or more potent than apomorphine in most of these assays, with the notable exception of inducing stereotyped behaviors. nih.gov Furthermore, (-)-EOE exhibited a longer duration of action than apomorphine and was effective following oral administration, characteristics that are highly relevant in the conceptual framework of developing treatments for chronic neurological conditions. nih.gov

The table below summarizes the comparative preclinical tests assessing the dopamine agonist activity of this compound.

Preclinical Test Model System Key Finding for (-)-EOE Relevance to Neurological Disorder Research
Receptor Interaction Rat Striatal MembranesDisplaced ³H-spiroperidol (D2 antagonist)Demonstrates direct interaction with dopamine receptors central to schizophrenia and Parkinson's disease pathology.
Dopamine Synthesis Rats (gamma-butyrolactone procedure)Effective in modulating DA synthesisIndicates influence on presynaptic dopamine autoreceptors, a target in managing dopamine-related disorders.
Rotational Behavior 6-OHDA Lesioned RatsPotently induced contralateral turningStandard functional assay for anti-parkinsonian activity in animal models.
Neuronal Firing Rate RatsCaused slowing of DA cell firing ratesShows impact on the electrophysiological activity of dopamine neurons.
Locomotor Activity MiceIncreased motor activityAssesses general central nervous system stimulation via dopaminergic pathways.

This table is based on data from comparative studies of this compound and apomorphine. nih.gov

While much of the focus has been on Parkinson's models, the compound's high affinity for the D2 family of dopamine receptors also makes it a tool for schizophrenia research. nih.gov The D2 receptor is the primary target for antipsychotic medications, and compounds like EOE can be used in research to explore the nuances of D2 receptor agonism and its behavioral correlates.

Exploration of Endocrine System Modulation (e.g., Prolactin Secretion Inhibition)

Dopamine is the primary physiological inhibitor of prolactin secretion from the anterior pituitary gland. Therefore, dopamine agonists are well-established as potent inhibitors of prolactin release. While direct studies on this compound's effect on prolactin were not found in the reviewed literature, its demonstrated potent central dopamine agonist activity suggests a high potential for such an effect. nih.gov

The exploration of this potential is grounded in the broader pharmacology of the ergoline (B1233604) class of compounds. Other synthetic ergoline derivatives have been specifically studied for their profound and long-lasting inhibitory effects on prolactin release in both human and animal studies. nih.govbohrium.com For instance, FCE 21336, another synthetic ergoline derivative with selective dopamine agonistic properties, has been shown to cause a dose-related, rapid, and extremely long-lasting decrease in serum prolactin levels in healthy human subjects. nih.gov This establishes a clear precedent for compounds of this structural class to be investigated for their utility in modulating the endocrine system, particularly in research models of hyperprolactinemia.

Contribution to Drug Discovery Methodologies and Strategies

The investigation of this compound contributes to drug discovery methodologies by serving as a case study in lead compound characterization and optimization. The systematic comparison of its racemic mixture and individual enantiomers against a standard drug, apomorphine, exemplifies a classic strategy in medicinal chemistry to identify the most potent and effective stereoisomer. nih.gov

The research on EOE highlights several key aspects of the drug discovery process:

Stereoselectivity: The finding that the (-)-enantiomer was significantly more potent than the (+)-enantiomer across multiple functional assays underscores the importance of stereochemistry in drug design and the need to evaluate isomers separately. nih.gov

Pharmacological Profiling: The use of a wide range of in vitro (receptor binding) and in vivo (behavioral, electrophysiological) tests provides a comprehensive pharmacological profile, which is crucial for understanding a new compound's mechanism of action and potential therapeutic window. nih.gov

Lead Optimization: By demonstrating oral activity and a longer duration of action compared to the reference compound, the studies on EOE illustrate the process of optimizing a lead structure to achieve more favorable pharmacokinetic properties. nih.gov

This body of work serves as a methodological template for the preclinical evaluation of novel dopamine agonists, contributing to the broader strategies for developing new central nervous system agents.

Utility in Radioligand Development for In Vivo Receptor Mapping in Research

Radioligand development for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is a critical tool for in vivo receptor mapping and understanding the pathophysiology of neurological disorders in living systems. This technique allows for the non-invasive quantification and localization of specific receptor populations in the brain.

Despite the importance of this methodology, a review of available scientific literature does not indicate that this compound has been developed or utilized as a radiolabeled ligand for PET or SPECT imaging. The development of a successful radioligand requires a specific set of properties, including high affinity and selectivity for the target receptor, appropriate kinetics, and the ability to be labeled with a suitable radioisotope. While numerous compounds are assessed for these properties, there is no current evidence to suggest that EOE has been a candidate in this specific research application.

Advanced Research Methodologies and Future Directions

Emerging Spectroscopic and Imaging Techniques in Ergoline (B1233604) Research

The precise structural elucidation and functional analysis of ergoline derivatives like 6-Ethyl-9-oxaergoline are critically dependent on advanced analytical techniques. Modern spectroscopy and imaging are providing unprecedented insights into their molecular behavior.

Recent advancements in spectroscopic techniques are moving beyond standard characterization. While traditional methods remain fundamental, emerging applications offer deeper analysis.

Multidimensional Nuclear Magnetic Resonance (NMR): Advanced NMR techniques are used to define the complex stereochemistry of the tetracyclic ergoline core.

Tandem Mass Spectrometry (MS/MS): Techniques like electrospray ionization (ESI) coupled with collision-induced dissociation (CID) allow for detailed fragmentation analysis of the ergoline structure, which is crucial for identifying metabolites and understanding degradation pathways. nih.gov A common product ion at m/z 223 is characteristic for both lysergic acid and peptide-type ergot alkaloids, enabling targeted identification in complex mixtures. nih.gov

Vibrational Spectroscopy: Density Functional Theory (DFT) is employed to perform complete vibrational assignments for Fourier-transform infrared (FT-IR) and Raman spectra of the ergoline core, helping to interpret structure-activity relationships. researchgate.net

Hyphenated Techniques: The combination of separation methods with spectroscopy, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the sensitive and specific analysis of ergoline compounds in various matrices. numberanalytics.com

Molecular imaging techniques are vital for visualizing the in vivo behavior of ergoline compounds, offering a bridge between in vitro activity and in vivo efficacy.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These non-invasive techniques are used to monitor the availability of neuroreceptors and measure the extent to which ergoline derivatives engage their targets in the living brain. youtube.com For example, PET studies with radiolabeled non-hallucinogenic LSD derivatives have been used to confirm binding to serotonin (B10506) 5-HT2A receptors. youtube.com

The future of ergoline research will likely incorporate more dynamic and high-resolution techniques. Ultrafast spectroscopy could provide real-time observation of molecular dynamics and chemical reactions on a femtosecond timescale. escholarship.org Furthermore, hyperspectral imaging , which captures a wide spectrum of light for each pixel, holds potential for detailed compositional analysis of tissues or cellular cultures treated with ergoline compounds. escholarship.org

Computational Approaches to this compound Ligand Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of ligands like this compound. These in silico methods accelerate the discovery process by predicting molecular interactions and properties before synthesis.

Several computational strategies are employed in the design of ergoline-based ligands:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and affinity. nih.gov For ergoline derivatives, docking is used to model interactions with target receptors like dopamine (B1211576) and serotonin subtypes, elucidating how small structural changes can influence binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of compounds and their biological activity. wikipedia.orgnih.gov By analyzing physicochemical properties and molecular descriptors, QSAR can predict the activity of novel, untested ergoline analogues, guiding the synthesis of more potent and selective compounds. wikipedia.orgorientjchem.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. diva-portal.org Accelerated MD (aMD) simulations, a form of enhanced sampling, can capture ligand binding events to G-protein-coupled receptors (GPCRs), which are key targets for ergolines. nih.gov These simulations help to understand the stability of binding interactions and the conformational changes that occur upon ligand binding. diva-portal.orgresearchgate.netsci-hub.ru For instance, MD simulations have been used to explore the different dynamic behaviors caused by the binding of ergotamine to 5-HT1B and 5-HT2B serotonin receptor subtypes. researchgate.net

These computational tools not only refine our understanding of structure-activity relationships but also significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery pipeline more efficient. The integration of artificial intelligence (AI) and machine learning with these computational techniques is further enhancing the predictive power of these models. escholarship.org

Table 1: Computational Approaches in Ergoline Ligand Design

Computational MethodPrimary Application in Ergoline ResearchKey Insights Provided
Molecular DockingPredicting the binding orientation of ergoline ligands to target receptors (e.g., dopamine, serotonin receptors).Binding affinity, specific ligand-receptor interactions, and identification of key amino acid residues.
Quantitative Structure-Activity Relationship (QSAR)Correlating structural features of ergoline derivatives with their biological activity.Prediction of activity for novel compounds, guidance for structural modification to enhance potency or selectivity.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ergoline-receptor complex over time.Stability of the complex, conformational changes upon binding, and calculation of binding free energies.

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

To bridge the gap between in vitro findings and human clinical outcomes, sophisticated preclinical models are essential for evaluating the efficacy and elucidating the mechanisms of action of compounds like this compound. Research is moving beyond traditional cell cultures and animal models to more physiologically relevant systems.

Advanced In Vitro Models:

Organ-on-a-Chip (OOC): These microfluidic devices are lined with living human cells to recapitulate the structure and function of human organs. biotechniques.comnih.gov OOCs, such as "gut-liver-on-a-chip" systems, allow for the study of multi-organ interactions, providing a more comprehensive understanding of a drug's pharmacokinetics and pharmacodynamics. biotechniques.comnih.govtno.nl For dopamine agonists like this compound, OOCs can model drug metabolism and potential toxicity with greater accuracy than conventional cell cultures. nih.gov

Neural Organoids: These are 3D, self-organizing structures grown from human pluripotent stem cells that mimic many features of the developing human brain. nih.govaxionbiosystems.com Cerebral organoids provide a powerful platform for investigating neurodevelopmental pathways, modeling neurological diseases, and assessing the pharmacological response to neuroactive compounds like ergolines. nih.govnih.govescholarship.org

Advanced In Vivo Models:

Humanized Mouse Models: These are mice genetically engineered to carry functional human genes, cells, or tissues. biocytogen.com For research into Parkinson's disease, a key therapeutic target for many ergoline dopamine agonists, humanized mice expressing human alpha-synuclein (B15492655) (SNCA) have been developed. cyagen.combiocytogen.com These models provide a more accurate simulation of human disease progression and are crucial for evaluating the in vivo efficacy and PK/PD of drug candidates. biocytogen.comcyagen.com

Genetically Engineered Rodent Models: Specific gene mutations associated with diseases like Parkinson's (e.g., LRRK2 G2019S) are introduced into rodent models to study disease mechanisms and test therapeutic strategies. taconic.com

These advanced models offer improved predictivity of human responses, potentially reducing the high attrition rate of drug candidates in clinical trials and accelerating the development of new therapies. nih.gov

Table 2: Comparison of Advanced Preclinical Models

Model TypeDescriptionRelevance to Ergoline Research
Organ-on-a-Chip (OOC)Microfluidic devices with living human cells that mimic organ-level physiology and multi-organ interactions. biotechniques.comnih.govStudying drug metabolism, efficacy, and toxicity in a human-relevant system, especially for liver and gut interactions. nih.gov
Neural Organoids3D self-organizing cultures of human stem cells that replicate aspects of the human brain. axionbiosystems.comInvestigating neurodevelopmental effects and pharmacological responses of neuroactive ergolines. nih.govnih.gov
Humanized Mouse ModelsMice engineered to express human genes (e.g., SNCA for Parkinson's), cells, or tissues. biocytogen.comProviding more accurate in vivo data on efficacy and safety for diseases targeted by ergolines. cyagen.com

Interdisciplinary Research Avenues for Ergoline Chemistry and Pharmacology

The complexity of developing novel therapeutics from the ergoline scaffold necessitates a highly collaborative and interdisciplinary approach. Future breakthroughs will likely emerge from the convergence of chemistry, biology, pharmacology, and computational science.

Synthetic Biology and "Green" Chemistry: The elucidation of ergoline alkaloid biosynthetic pathways in fungi opens the door for "green" syntheses. mdpi.comnih.govnih.gov By harnessing enzymes from these pathways, precision fermentation in engineered yeast can produce specific ergoline compounds sustainably, reducing the reliance on hazardous chemical synthesis or inefficient extraction from natural sources. accessnewswire.com This represents a powerful synergy between molecular biology, enzymology, and synthetic chemistry.

Systems Biology and Pharmacology: Rather than focusing on a single target, a systems biology approach considers the complex network of interactions a drug has within a biological system. nih.gov For ergoline derivatives, which often exhibit activity at multiple receptor subtypes, this integrative approach is crucial for understanding both therapeutic effects and potential side effects. wikipedia.org Combining OMICs data (genomics, transcriptomics, proteomics) with pharmacological profiling can create comprehensive models of a drug's action. plos.org

Cheminformatics and Medicinal Chemistry: The integration of computational design with synthetic chemistry creates a powerful feedback loop. escholarship.org Medicinal chemists can synthesize novel ergoline analogues, which are then pharmacologically tested. nih.gov The resulting structure-activity relationship data is fed back into computational models (QSAR, docking) to refine predictions and design the next generation of compounds with improved properties. researchgate.net This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

By fostering collaboration across these disciplines, researchers can more effectively navigate the challenges of ergoline drug development, from initial lead discovery to preclinical evaluation, ultimately accelerating the translation of promising compounds like this compound into valuable therapeutic agents. nih.gov

Q & A

Q. What are the established synthetic pathways for 6-Ethyl-9-oxaergoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic routes typically involve cyclization of ergoline precursors with ethyl substituents under controlled temperature and catalytic conditions (e.g., acid-mediated ring closure).
  • Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and byproducts. Purity is enhanced using column chromatography or recrystallization with polar aprotic solvents .
  • Key variables include solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR (1H, 13C, and DEPT-135) resolves structural ambiguities, particularly the ethyl group’s positioning and oxaergoline ring conformation.
  • High-resolution mass spectrometry (HRMS) confirms molecular formula.
  • HPLC-DAD/UV ensures purity (>98%) by detecting trace impurities. Cross-validate with FT-IR for functional groups (e.g., C-O-C stretching in the oxaergoline ring) .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS.
  • Buffer solutions (pH 1–9) simulate physiological conditions. Monitor hydrolytic stability using kinetic modeling (Arrhenius equation) to predict shelf life .
  • Include control samples spiked with antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Q. What strategies are recommended for conducting a systematic literature review on this compound’s pharmacological properties?

Methodological Answer:

  • Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND (receptor affinity OR pharmacokinetics)").
  • Filter results by study type (e.g., in vitro, in vivo) and exclude non-peer-reviewed sources. Apply PRISMA guidelines for transparency in selection and exclusion criteria .
  • Map contradictions in bioactivity data using a matrix comparing assay methodologies (e.g., IC50 values across cell lines) .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action based on structural analogs?

Methodological Answer:

  • Perform comparative molecular docking with known ergoline derivatives (e.g., lisuride) using software like AutoDock Vina. Prioritize targets with high sequence homology (e.g., serotonin receptors).
  • Validate hypotheses via competitive binding assays (radioligand displacement) and functional assays (cAMP modulation) .
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Advanced Research Questions

Q. How can contradictions in reported receptor-binding affinities of this compound be resolved?

Methodological Answer:

  • Conduct meta-analysis to identify methodological variability (e.g., cell line differences, radioligand concentrations).
  • Replicate key studies under standardized conditions (e.g., HEK-293 cells expressing 5-HT2A receptors).
  • Apply Bland-Altman plots to assess agreement between datasets and quantify bias .

Q. What computational approaches are suitable for predicting this compound’s metabolic pathways?

Methodological Answer:

  • Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism.
  • Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF-MS for metabolite identification .
  • Compare results with structural analogs to infer conserved metabolic hotspots (e.g., ethyl group hydroxylation) .

Q. How can researchers optimize experimental design to assess this compound’s off-target effects in complex biological systems?

Methodological Answer:

  • Employ high-content screening (HCS) with multiplexed assays (e.g., calcium flux, cytotoxicity).
  • Use Cheminformatic libraries (e.g., ChEMBL) to prioritize off-targets based on ligand similarity.
  • Apply systems biology modeling to map interactions across pathways (e.g., GPCR signaling networks) .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

  • Fit data to nonlinear regression models (e.g., four-parameter logistic curve) to estimate LD50/EC50.
  • Assess variability using bootstrap resampling or Monte Carlo simulations.
  • Report confidence intervals and apply ANOVA for cross-group comparisons (e.g., hepatocytes vs. cardiomyocytes) .

Q. How can researchers integrate contradictory findings about this compound’s bioactivity into a coherent theoretical framework?

Methodological Answer:

  • Develop a unified hypothesis using the PICO framework (Population, Intervention, Comparison, Outcome) to contextualize discrepancies.
  • Perform sensitivity analysis to weigh evidence quality (e.g., small sample sizes vs. robust assay designs).
  • Propose follow-up experiments (e.g., CRISPR-edited receptor models) to test competing hypotheses .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., NMR chemical shifts, IC50 values) in appendices. Processed data (e.g., kinetic parameters) should be in the main text with error margins (±SEM) .
  • Figures : Use scatter plots for dose-response curves and heatmaps for receptor affinity comparisons. Annotate spectra with peak assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.